3-[(4-Chlorophenyl)carbamoyl]prop-2-enoic acid
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Overview
Description
4’-Chloromaleanilic acid is an organic compound with the molecular formula C10H8ClNO3 and a molecular weight of 225.628 g/mol It is a derivative of maleanilic acid, where a chlorine atom is substituted at the 4’ position of the aromatic ring
Preparation Methods
The synthesis of 4’-Chloromaleanilic acid typically involves the reaction of maleic anhydride with 4-chloroaniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. One method involves creating a slurry by combining N-(4-chloro)maleanilic acid, anhydrous sodium acetate, and other reagents in a borosilicate glass reaction vial with a PTFE-coated silicone septum . The reaction is then heated, often using microwave heating, to accelerate the process and achieve high yields .
Chemical Reactions Analysis
4’-Chloromaleanilic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the aromatic ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide or potassium tert-butoxide.
Scientific Research Applications
4’-Chloromaleanilic acid has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4’-Chloromaleanilic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may disrupt the synthesis of essential biomolecules or interfere with signal transduction pathways . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
4’-Chloromaleanilic acid can be compared with other similar compounds, such as:
Maleanilic acid: The parent compound without the chlorine substitution.
N-phenylmaleimide: A derivative used in Diels-Alder reactions and other organic syntheses.
4-Chloroaniline: The starting material for the synthesis of 4’-Chloromaleanilic acid.
The presence of the chlorine atom in 4’-Chloromaleanilic acid imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activity .
Properties
IUPAC Name |
4-(4-chloroanilino)-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-6H,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTQVXSNFILAQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C=CC(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306935-74-0 |
Source
|
Record name | 4-[(4-Chlorophenyl)amino]-4-oxo-2-butenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306935-74-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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